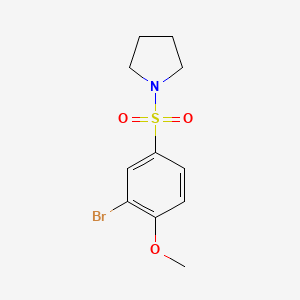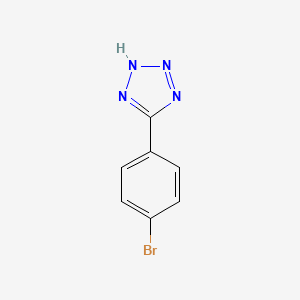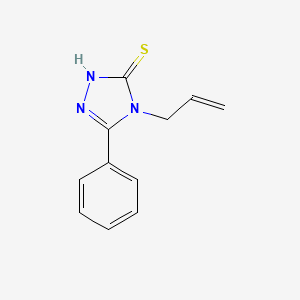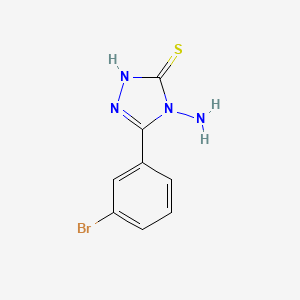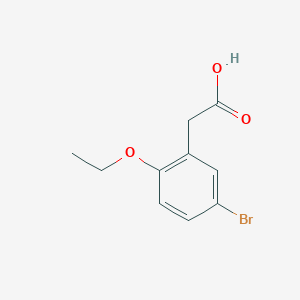![molecular formula C10H9N3OS2 B1269389 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone CAS No. 300726-25-4](/img/structure/B1269389.png)
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone has been explored through various methodologies. A notable approach involves the cyclization of thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate, leading to the formation of the thiadiazole core. Further reactions, including condensation, have been employed to introduce various substituents into the thiadiazole ring, enhancing the compound's complexity and potential functionality (Dani et al., 2013).
Applications De Recherche Scientifique
Crystal Structure and Theoretical Studies
- The compound's crystal structure was determined using X-ray diffraction, revealing its crystallization in the orthorhombic crystal system. Intermolecular interactions, such as hydrogen bonds and C–H···π interactions, were identified. Its molecular geometry was optimized using the DFT/B3LYP method, with bond lengths, angles, torsion angles, dihedral angles, and HOMO–LUMO calculated, comparing X-ray diffraction and theoretical results (Ustabaş et al., 2017).
Synthesis and Biological Evaluation
- The compound was involved in the synthesis of indolyl/phenothiazinyl substituted 2-oxo/thiobarbituric acid derivatives, which demonstrated anticonvulsant activity ranging from 50-90% seizure protection (Archana et al., 2003).
Antituberculosis and Cytotoxicity Studies
- A series of 3-heteroarylthioquinoline derivatives synthesized using the compound showed in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting significant antimicrobial activity and low cytotoxicity (Chitra et al., 2011).
Solid-Phase Synthesis of Derivatives
- The compound was used in the solid-phase synthesis of 1,3,4-thiadiazole derivatives, highlighting its utility in synthesizing diverse analogs with different biological properties, potentially applicable in drug development (Yang et al., 2016).
Corrosion Inhibition Studies
- It played a role in studies predicting the corrosion inhibition performance of various derivatives against iron metal corrosion. Theoretical calculations and molecular dynamics simulations were performed to understand the interactions and efficiency of these inhibitors (Kaya et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c11-9-12-13-10(16-9)15-6-8(14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMQRSHGHCZSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)
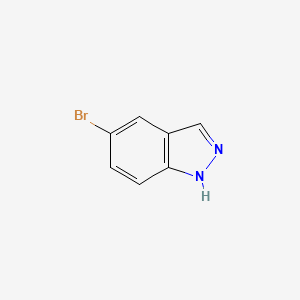

![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)
![1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269318.png)
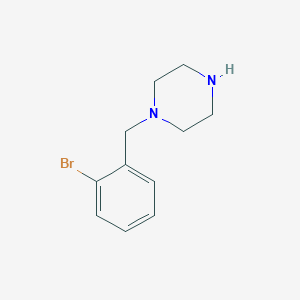
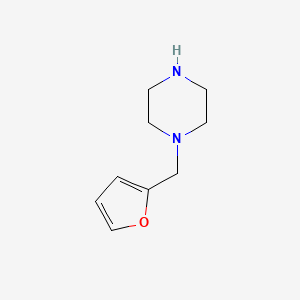
![1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269323.png)
